1H-Benzimidazole, 2-(cyclohexylmethyl)-
Description
Significance of the Benzimidazole (B57391) Core in Chemical Sciences
The benzimidazole ring system is a cornerstone in medicinal chemistry and material science, recognized as a "privileged scaffold". nih.gov This status is attributed to its structural similarity to naturally occurring purines, allowing it to interact with a multitude of biological targets. rsc.org The physicochemical properties of the benzimidazole core, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable it to bind effectively with various enzymes and receptors. nih.gov
First synthesized in 1872, the benzimidazole nucleus is a key component in numerous natural and synthetic compounds. iosrphr.org A prominent natural example is N-ribosyl-dimethylbenzimidazole, which serves as an axial ligand for cobalt in vitamin B12. pnu.ac.ir This fundamental role in nature has inspired chemists to explore its potential, leading to the development of a vast array of biologically active molecules. ekb.eg The versatility of the benzimidazole structure allows for substitutions at various positions, significantly influencing the compound's biological activity and physical properties. nih.gov
Research Trajectory of Benzimidazole Derivatives
The journey of benzimidazole research began in earnest in the mid-20th century, spurred by the discovery of its presence in vitamin B12. This initial finding prompted investigations into the therapeutic potential of benzimidazole-based compounds. The subsequent decades saw the development of numerous benzimidazole derivatives with a wide spectrum of pharmacological activities.
These activities are remarkably diverse and have led to the classification of benzimidazoles into various therapeutic categories. nih.gov
Table of Reported Activities for Benzimidazole Derivatives
| Pharmacological Activity |
|---|
| Antimicrobial pnu.ac.ir |
| Antiviral |
| Anticancer nih.gov |
| Anthelmintic nih.gov |
| Anti-inflammatory nih.gov |
| Antihypertensive nih.gov |
| Antihistaminic iosrphr.org |
The ease of synthesis and the structural flexibility of the benzimidazole scaffold have made it a prime target for drug development. researchgate.net Researchers have extensively studied how modifications to the benzimidazole ring, particularly at the 1-, 2-, and 5-positions, can tune the resulting molecule's therapeutic effects. nih.gov Structure-activity relationship (SAR) studies have been crucial in guiding the rational design of new drug candidates with improved potency and selectivity. researchgate.netnih.gov The focus on 2-substituted benzimidazoles has been particularly intense, as this position offers a key vector for modifying the molecule's interaction with biological systems. researchgate.net
Specific Focus on the 2-(Cyclohexylmethyl) Substitution Pattern within Benzimidazole Chemistry
The substituent at the 2-position of the benzimidazole ring plays a critical role in defining the molecule's biological and chemical character. The introduction of a 2-(cyclohexylmethyl) group imparts a unique combination of steric bulk, lipophilicity, and conformational flexibility.
The synthesis of 2-substituted benzimidazoles like 1H-Benzimidazole, 2-(cyclohexylmethyl)- generally follows established chemical pathways. The most common method involves the condensation reaction between o-phenylenediamine (B120857) and a corresponding carboxylic acid (in this case, cyclohexylacetic acid) or an aldehyde (cyclohexylacetaldehyde), often under acidic conditions and at elevated temperatures. pnu.ac.irresearchgate.net
General Synthetic Reaction o-phenylenediamine + cyclohexylacetic acid/cyclohexylacetaldehyde → 1H-Benzimidazole, 2-(cyclohexylmethyl)- + H₂O
The specific characteristics of the 2-(cyclohexylmethyl) group are significant when considering its potential interactions.
Steric Bulk : The cyclohexyl group is sterically demanding. This size and shape can provide selectivity for specific binding sites, fitting into larger pockets while excluding the molecule from smaller ones.
Flexibility : Unlike a directly attached cyclohexyl or a rigid phenyl group, the methylene (B1212753) linker (-CH2-) between the benzimidazole core and the cyclohexane (B81311) ring provides rotational freedom. This flexibility allows the cyclohexyl group to adopt various conformations, potentially optimizing its fit within a binding site.
While extensive research exists on benzimidazoles with other 2-position substituents (e.g., aryl, trifluoromethyl, short alkyl chains), specific detailed studies on the 2-(cyclohexylmethyl) derivative are less prevalent in the reviewed literature. rsc.org However, based on general SAR principles for benzimidazoles, the unique combination of the bulky, lipophilic, and flexible cyclohexylmethyl group suggests that 1H-Benzimidazole, 2-(cyclohexylmethyl)- could be a valuable scaffold for exploring new chemical entities with tailored biological activities. Its structure represents a thoughtful modification of the classic benzimidazole core, aiming to leverage specific steric and physicochemical properties.
Properties
CAS No. |
110011-62-6 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H18N2/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h4-5,8-9,11H,1-3,6-7,10H2,(H,15,16) |
InChI Key |
SZJSSIDSLVUEES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 1h Benzimidazole, 2 Cyclohexylmethyl and Its Derivatives
Classical and Established Synthetic Routes
Traditional methods for the synthesis of the benzimidazole (B57391) core have been well-established for over a century and remain widely used due to their reliability and simplicity. These approaches primarily involve the condensation of o-phenylenediamines with suitable carbonyl-containing compounds.
Condensation Reactions of o-Phenylenediamines
The cornerstone of benzimidazole synthesis is the cyclocondensation reaction between an o-phenylenediamine (B120857) and a compound containing a carbonyl group. This reaction forms the five-membered imidazole (B134444) ring fused to the benzene (B151609) ring.
The Weidenhagen synthesis provides a pathway for the formation of benzimidazoles from the reaction of o-phenylenediamines with aldehydes or ketones. semanticscholar.orgresearchgate.net When reacting o-phenylenediamine with cyclohexanone, the initial step is the formation of a Schiff base, which then undergoes cyclization to form a benzimidazoline intermediate. This intermediate, specifically a spiro[benzimidazoline-2,1'-cyclohexane], can then undergo rearrangement or further reaction. Factors such as the reaction conditions and the presence of oxidizing agents can influence the final product. lookchem.com For instance, in some cases, cleavage of a carbon-carbon bond in the ketone substrate can occur under relatively mild conditions, leading to the formation of a 2-substituted benzimidazole. lookchem.com
Table 1: Weidenhagen Reaction for Benzimidazole Synthesis
| Reactants | Intermediate | Product Type | Notes |
|---|---|---|---|
| o-Phenylenediamine | Schiff Base/Benzimidazoline | 2-Substituted Benzimidazole | The reaction can be influenced by oxidizing agents and reaction conditions. semanticscholar.orgresearchgate.netlookchem.com |
A widely employed and direct method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg synthesis, which involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as esters, amides, or nitriles). semanticscholar.orgcolab.wsresearchgate.net To synthesize 2-(cyclohexylmethyl)-1H-benzimidazole, o-phenylenediamine is reacted with cyclohexylacetic acid. This reaction is typically carried out at elevated temperatures, often in the presence of a dehydrating agent or a catalyst such as polyphosphoric acid (PPA) or mineral acids like hydrochloric acid. sciencemadness.orgccsenet.orgresearchgate.net
Polyphosphoric acid is a particularly effective reagent for this transformation as it acts as both a catalyst and a dehydrating agent, facilitating the cyclization and removal of water to drive the reaction to completion. sciencemadness.orgccsenet.orgresearchgate.net The general procedure involves heating a mixture of the o-phenylenediamine and the carboxylic acid with PPA to yield the desired benzimidazole. ccsenet.org This method is advantageous for the preparation of 2-alkyl-substituted benzimidazoles. banglajol.info
Table 2: Phillips-Ladenburg Synthesis of 2-(cyclohexylmethyl)-1H-benzimidazole
| Reactants | Catalyst/Reagent | Conditions | Product |
|---|---|---|---|
| o-Phenylenediamine | Polyphosphoric Acid (PPA) | High Temperature | 2-(cyclohexylmethyl)-1H-benzimidazole |
N-Alkylation and Related Strategies
For the synthesis of N-substituted derivatives of 2-(cyclohexylmethyl)-1H-benzimidazole, a common strategy is the direct N-alkylation of the pre-formed benzimidazole ring. This approach involves the reaction of 2-(cyclohexylmethyl)-1H-benzimidazole with an appropriate alkylating agent.
In a typical procedure, the benzimidazole is treated with a base to deprotonate the imidazole nitrogen, forming a benzimidazolate anion. This anion then acts as a nucleophile, attacking an alkyl halide, such as cyclohexylmethyl bromide, in a nucleophilic substitution reaction. researchgate.netlookchem.com Common bases used for this purpose include potassium carbonate, sodium hydride, or aqueous potassium hydroxide (B78521) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate. researchgate.netlookchem.com The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. lookchem.comnih.gov This method allows for the introduction of a wide variety of substituents at the N-1 position of the benzimidazole ring. nih.govbeilstein-journals.org
Modern and Advanced Synthetic Protocols
Recent advancements in synthetic organic chemistry have led to the development of more efficient, sustainable, and versatile methods for the synthesis of benzimidazoles. These modern approaches often utilize catalytic systems to achieve high yields under milder reaction conditions.
Catalytic Approaches
Modern synthetic strategies increasingly rely on the use of catalysts to promote the synthesis of benzimidazoles, offering advantages such as improved atom economy, reduced waste, and milder reaction conditions. A notable advanced method is the catalytic dehydrogenative coupling of o-phenylenediamines with primary alcohols. researchgate.net
In this approach, 2-(cyclohexylmethyl)-1H-benzimidazole can be synthesized by the reaction of o-phenylenediamine with cyclohexylmethanol in the presence of a suitable transition metal catalyst. This reaction proceeds through a dehydrogenation of the alcohol to the corresponding aldehyde in situ, which then condenses with the o-phenylenediamine. Subsequent intramolecular cyclization and dehydrogenation (aromatization) of the resulting dihydrobenzimidazole intermediate affords the final product. This method is highly atom-economical as the only byproduct is water. Various catalytic systems, including those based on gold nanoparticles, have been shown to be effective for the synthesis of 2-substituted benzimidazoles from aldehydes. nih.gov The dehydrogenative coupling with alcohols represents a greener alternative to classical methods that often require stoichiometric oxidants or harsh conditions. researchgate.netnih.gov
Table 3: Catalytic Dehydrogenative Coupling for 2-(cyclohexylmethyl)-1H-benzimidazole Synthesis
| Reactants | Catalyst Type | Key Steps | Byproduct |
|---|---|---|---|
| o-Phenylenediamine | Transition Metal Catalyst | 1. Dehydrogenation of alcohol to aldehyde | Water |
| Cyclohexylmethanol | 2. Condensation with diamine | ||
| 3. Intramolecular cyclization |
Environmentally Benign (Green Chemistry) Syntheses
In line with the principles of green chemistry, significant effort has been directed towards developing more sustainable methods for benzimidazole synthesis. These approaches focus on using non-toxic solvents, reducing energy consumption, and employing solvent-free conditions.
Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net Methodologies have been developed for the synthesis of benzimidazole derivatives in aqueous media. nih.govchemmethod.com One such method involves the intramolecular cyclization of N-(2-iodoaryl)benzamidine in the presence of a base like potassium carbonate in water at elevated temperatures. nih.gov This transition-metal-free approach provides moderate to high yields and is highly valuable from an environmental and economic standpoint. nih.gov The reaction of 1,2-phenylenediamine derivatives with arylidene malononitrile (B47326) in water also produces 2-aryl benzimidazoles in high yields. researchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.com This technology has been successfully applied to the synthesis of 2-substituted benzimidazoles. tandfonline.comtandfonline.com For example, the condensation of o-phenylenediamines and aldehydes can be efficiently carried out under microwave irradiation using sodium hypophosphite as a catalyst in ethanol (B145695). tandfonline.comtandfonline.com This method offers advantages such as high yields, clean reactions, and easy work-up procedures. tandfonline.com Microwave heating can also be combined with solvent-free conditions, further enhancing the green credentials of the synthesis. arkat-usa.org
Table 3: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
| Reactants | Catalyst/Solvent | Power/Time | Yield | Reference |
|---|---|---|---|---|
| o-phenylenediamine, aldehydes | Sodium hypophosphite/Ethanol | Not specified | High | tandfonline.comtandfonline.com |
| o-phenylenediamine, aromatic aldehyde, 2-mercaptoacetic acid | Toluene | 280 W / 12 min | Satisfactory | arkat-usa.org |
| 2-nitroanilines, carboxylic acid | SnCl₂ | 130 °C / 5 min | High | dergipark.org.tr |
This table is interactive and can be sorted by clicking on the column headers.
Performing reactions without a solvent minimizes waste and reduces the environmental impact of chemical processes. Several solvent-free methods for benzimidazole synthesis have been reported. nih.govchemmethod.com These often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids at elevated temperatures or under grinding conditions. nih.gov Catalysts such as TiO₂/H₂O₂ nanoparticle systems or solid acids can be employed to facilitate the reaction under solvent-free conditions, resulting in excellent yields. nih.gov The reaction between 1,2-phenylenediamine derivatives and arylidene malononitrile can also be performed effectively without a solvent, generating 2-aryl benzimidazole derivatives in high yields. researchgate.net
Utilization of Bio-Renewable Feedstocks (e.g., D-Glucose as a C1 Synthon)
The principles of green chemistry have spurred research into the use of bio-renewable feedstocks as sustainable alternatives to traditional petrochemical-based starting materials for synthesizing heterocyclic compounds. eprajournals.comeprajournals.com This approach not only mitigates environmental impact but also promotes a sustainable bioeconomy. eprajournals.comeprajournals.com In the context of benzimidazole synthesis, biomass-derived materials are being explored as viable feedstocks. eprajournals.com
A notable advancement is the use of D-glucose as an efficient C1 synthon for the formation of the benzimidazole core. acs.org Research has demonstrated a metal-free synthesis strategy involving the oxidative cyclization of o-phenylenediamines with D-glucose in water. acs.org In this methodology, D-glucose serves as a renewable source for the methine bridge (the carbon at the 2-position) of the benzimidazole ring. acs.orgnih.gov Isotopic labeling studies have confirmed that the methine carbon is sourced from the D-glucose molecule. acs.org This method is characterized by its broad functional group tolerance, high reaction yields, short reaction times, and the use of water as an environmentally benign solvent. acs.org
While this specific method has been applied to a range of o-phenylenediamines, its adaptation for the synthesis of 1H-Benzimidazole, 2-(cyclohexylmethyl)- would represent a novel green chemistry approach. The strategy would likely involve the reaction of o-phenylenediamine and a cyclohexylmethyl precursor, with D-glucose providing the necessary carbon for the cyclization into the benzimidazole ring system.
Table 1: Features of D-Glucose Based Benzimidazole Synthesis
| Feature | Description | Source |
| Carbon Source | D-Glucose acts as a bio-renewable C1 synthon for the methine bridge. | acs.org |
| Solvent | Water is used as an environmentally benign solvent. | acs.org |
| Catalyst | The process is metal-free; some variations use catalysts like TsOH. | acs.orgnih.gov |
| Reaction Type | Oxidative Cyclization. | acs.org |
| Advantages | Broad functional group tolerance, excellent yields, short reaction times. | acs.org |
One-Pot Reaction Strategies
One-pot syntheses have become a cornerstone of modern organic chemistry due to their efficiency, reduced waste generation, and operational simplicity. rasayanjournal.co.in These strategies, where reactants are subjected to successive chemical reactions in a single reactor, avoid the lengthy separation and purification of intermediates. For the synthesis of 2-substituted benzimidazoles, including 2-(cyclohexylmethyl)-1H-benzimidazole, one-pot condensation reactions are particularly prevalent. rasayanjournal.co.inresearchgate.netrsc.org
The most common one-pot approach involves the direct condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. rasayanjournal.co.innih.gov To synthesize the target compound, o-phenylenediamine would be reacted with either cyclohexylacetic acid or cyclohexylacetaldehyde in a single step. These reactions are typically facilitated by a catalyst under specific conditions. A wide array of catalysts has been reported for this transformation, highlighting the versatility of the one-pot strategy. researchgate.netrsc.org These include ammonium (B1175870) chloride, various Lewis acids, and heterogeneous catalysts, which offer the advantage of easy recovery and reusability. rasayanjournal.co.inrsc.orgrsc.org The reactions are often conducted under mild conditions and can be scaled for larger production. rsc.orgnih.gov
Table 2: Selected Catalysts for One-Pot Benzimidazole Synthesis
| Catalyst | Reactants | Conditions | Advantages | Source |
| Ammonium Chloride (NH₄Cl) | o-phenylenediamine, aromatic acid | 80-90°C | Green, economically viable | rasayanjournal.co.in |
| Ammonium Acetate (NH₄OAc) | o-phenylenediamine, aromatic aldehyde | Absolute ethanol | High selectivity, excellent yields | researchgate.netbohrium.com |
| MgO@DFNS | o-phenylenediamine, aldehydes | Ambient temperature | Recyclable catalyst, clean reaction | rsc.orgrsc.org |
| Erbium Triflate (Er(OTf)₃) | N-substituted o-phenylenediamine, aldehyde | Microwave, solvent-free | Rapid, high selectivity | nih.gov |
Mechanistic Investigations of Novel Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing novel, more efficient pathways. For benzimidazoles, several mechanistic routes have been investigated, including those involving Schiff base intermediates, heterocyclic rearrangements, and intramolecular cyclizations.
The reaction between o-phenylenediamine and an aldehyde, such as cyclohexylacetaldehyde, is widely accepted to proceed through a Schiff base intermediate. researchgate.net This mechanism involves two key stages:
Schiff Base Formation: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a mono-imine, commonly known as a Schiff base. mdpi.com
Cyclization and Aromatization: The second, unreacted amino group of the diamine then attacks the imine carbon in an intramolecular fashion. This cyclization step forms a dihydrobenzimidazole intermediate. Subsequent oxidation or elimination of hydrogen leads to the aromatization of the ring, yielding the stable 2-substituted benzimidazole product. rasayanjournal.co.in
Novel synthetic routes to benzimidazoles can be achieved through heterocyclic rearrangements. The Mamedov rearrangement is a notable example, providing a pathway for synthesizing benzimidazoles from quinoxalinone derivatives. rsc.orgresearchgate.net This reaction involves the acid-catalyzed rearrangement of spiroquinoxalinones. researchgate.net The mechanism is a complex process that ultimately transforms the quinoxalinone ring system into a benzimidazole core. rsc.orgjomardpublishing.com
While this method is not a direct condensation, it represents an advanced strategy for accessing complex benzimidazole-containing structures. rsc.orgjomardpublishing.com Its application to the synthesis of simpler derivatives like 2-(cyclohexylmethyl)-1H-benzimidazole would involve the initial synthesis of a suitably substituted spiroquinoxalinone precursor, which would then undergo the rearrangement. This pathway offers a unique entry into the benzimidazole scaffold, distinct from the more common condensation approaches. rsc.orgresearchgate.net
Intramolecular cyclization is the fundamental ring-forming step in many benzimidazole syntheses. researchgate.net When o-phenylenediamine is reacted with a carboxylic acid like cyclohexylacetic acid, the initial step is the formation of an N-acyl-o-phenylenediamine (amide) intermediate. This intermediate then undergoes an intramolecular cyclization, where the remaining free amino group attacks the amide carbonyl carbon. nih.gov This is followed by a dehydration step to form the benzimidazole ring.
Spectroscopic and Structural Elucidation of 1h Benzimidazole, 2 Cyclohexylmethyl and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic methods are indispensable for the unambiguous structural determination of heterocyclic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information on the molecular framework, functional groups, and dynamic processes like tautomerism.
NMR spectroscopy is a powerful tool for elucidating the structure of benzimidazole (B57391) derivatives in solution. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra allows for the precise assignment of atoms within the molecule and offers insights into dynamic equilibria.
The ¹H NMR spectrum of 1H-Benzimidazole, 2-(cyclohexylmethyl)- is expected to exhibit distinct signals corresponding to the benzimidazole core, the methylene (B1212753) bridge, and the cyclohexyl group. The benzimidazole aromatic protons (H4, H5, H6, H7) typically appear as a complex multiplet system in the aromatic region, approximately between δ 7.0 and 7.6 ppm. diva-portal.orgrsc.org Due to rapid N-H proton exchange (tautomerism), the H4/H7 and H5/H6 protons often become chemically equivalent, simplifying the spectrum. nih.gov
The N-H proton of the imidazole (B134444) ring is expected to appear as a broad singlet at a downfield chemical shift, often above δ 12.0 ppm in a solvent like DMSO-d6. rsc.org The exact position and broadness are highly dependent on the solvent, concentration, and temperature. The methylene bridge protons (-CH₂) are anticipated to resonate as a doublet, coupled to the methine proton of the cyclohexyl ring, while the cyclohexyl protons themselves would produce a series of complex multiplets in the upfield aliphatic region.
For comparison, the ¹H NMR data for the closely related 2-ethyl-1H-benzimidazole shows the methylene protons as a quartet at δ 2.83-2.78 ppm, and the benzimidazole protons as multiplets around δ 7.47-7.40 and 7.07-7.09 ppm in DMSO-d6. rsc.org
Table 1: Representative ¹H NMR Chemical Shift Data for 2-Alkyl-1H-benzimidazoles in DMSO-d6 Data sourced from analogous compounds to predict values for 1H-Benzimidazole, 2-(cyclohexylmethyl)-.
| Compound | Benzimidazole Protons (δ, ppm) | NH Proton (δ, ppm) | Alkyl Group Protons (δ, ppm) | Source |
| 2-Methyl-1H-benzimidazole | 7.48-7.42 (m, 2H), 7.09-7.06 (m, 2H) | 12.20 (s, 1H) | 2.46 (s, 3H, CH₃) | rsc.org |
| 2-Ethyl-1H-benzimidazole | 7.47-7.40 (m, 2H), 7.07-7.09 (m, 2H) | 12.13 (s, 1H) | 2.83-2.78 (q, 2H, CH₂), 1.31-1.28 (t, 3H, CH₃) | rsc.org |
The ¹³C NMR spectrum provides key information about the carbon skeleton. For 1H-Benzimidazole, 2-(cyclohexylmethyl)-, the C2 carbon, being adjacent to two nitrogen atoms, is expected to appear significantly downfield, typically above δ 150 ppm. In 2-ethyl-1H-benzimidazole, this signal is observed at δ 156.05 ppm. rsc.org
The carbons of the benzene (B151609) ring (C4, C5, C6, C7) and the bridgehead carbons (C3a, C7a) are subject to the effects of prototropic tautomerism. In solvents where the proton exchange is rapid, pairs of carbons (C4/C7 and C5/C6) become equivalent, resulting in a simplified spectrum with four signals for the six carbons of the benzo moiety. nih.govmdpi.com For example, in 2-methyl-1H-benzimidazole, only two distinct aromatic signals are reported at δ 130.90 and 114.17 ppm in DMSO-d6, alongside a bridgehead signal at δ 138.91 ppm. rsc.org The aliphatic carbons of the methylene bridge and the cyclohexyl ring would appear in the upfield region of the spectrum.
Table 2: Representative ¹³C NMR Chemical Shift Data for 2-Alkyl-1H-benzimidazoles in DMSO-d6 Data sourced from analogous compounds to predict values for 1H-Benzimidazole, 2-(cyclohexylmethyl)-.
| Compound | C2 (δ, ppm) | Benzimidazole Carbons (δ, ppm) | Alkyl Group Carbons (δ, ppm) | Source |
| 2-Methyl-1H-benzimidazole | 151.15 | 138.91 (C3a/C7a), 130.90, 114.17 (C4-C7) | 14.54 (CH₃) | rsc.org |
| 2-Ethyl-1H-benzimidazole | 156.05 | 141.02 (C3a/C7a), 120.94, 115.38 (C4-C7) | 21.89 (CH₂), 12.14 (CH₃) | rsc.org |
While ¹⁵N NMR data for 1H-Benzimidazole, 2-(cyclohexylmethyl)- is not specifically reported, studies on related benzimidazoles provide a basis for understanding its expected characteristics. nih.govbeilstein-journals.org In N-unsubstituted benzimidazoles, the two nitrogen atoms are in a dynamic equilibrium due to proton transfer. This rapid exchange typically results in a single, averaged ¹⁵N NMR signal. nih.gov
In cases where tautomerism is blocked, such as in 1-methyl-1H-benzimidazole, two distinct nitrogen signals can be observed: one for the pyrrole-type nitrogen (N1) and another for the pyridine-type nitrogen (N3). Theoretical calculations and experimental studies on model compounds are crucial for assigning these signals and understanding the electronic environment of the nitrogen atoms within the heterocyclic ring. nih.govbeilstein-journals.org
Prototropic tautomerism is a defining characteristic of N-unsubstituted benzimidazoles. encyclopedia.pub It involves the migration of the acidic proton between the N1 and N3 positions of the imidazole ring. This process is typically rapid on the NMR timescale at room temperature, leading to a time-averaged structure where the benzimidazole ring appears symmetric. nih.gov This results in the coalescence of signals for otherwise non-equivalent nuclei, such as the C4/C7 and C5/C6 pairs in the ¹³C NMR spectrum. mdpi.com
Studies on compounds like 2-methyl-1H-benzimidazole and 2-benzyl-1H-benzimidazole have shown that the rate of this tautomeric exchange is highly dependent on the solvent and temperature. nih.govbeilstein-journals.orgresearchgate.net In solvents like DMSO-d6, the exchange can be slowed sufficiently to allow for the observation of distinct signals for the individual tautomeric positions, effectively "blocking" the tautomerism on the NMR timescale. nih.govmdpi.com It is expected that 1H-Benzimidazole, 2-(cyclohexylmethyl)- would exhibit similar behavior, with its NMR spectra reflecting a rapid tautomeric equilibrium in most common solvents, which could potentially be resolved at low temperatures or in specific solvent systems.
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 1H-Benzimidazole, 2-(cyclohexylmethyl)- is expected to show several characteristic absorption bands.
A prominent feature would be the N-H stretching vibration of the imidazole ring, which typically appears as a broad band in the region of 3000–3400 cm⁻¹, often centered around 3100-3300 cm⁻¹. rsc.org The C-H stretching vibrations of the aromatic benzimidazole ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexylmethyl group should appear just below 3000 cm⁻¹.
The region between 1400 and 1650 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations of the benzimidazole skeleton. nih.govresearchgate.net Additionally, C-H bending and other fingerprint vibrations provide further structural confirmation. For instance, the IR spectrum of 2-ethyl-1H-benzimidazole shows a distinct N-H stretch at 3192 cm⁻¹. rsc.org
Table 3: Expected Characteristic IR Absorption Bands for 1H-Benzimidazole, 2-(cyclohexylmethyl)- Frequency ranges are based on data from analogous benzimidazole derivatives.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Source |
| N-H Stretch (imidazole) | 3000 - 3400 (broad) | rsc.orgorientjchem.org |
| Aromatic C-H Stretch | 3000 - 3100 | |
| Aliphatic C-H Stretch | 2850 - 2960 | orientjchem.org |
| C=N and C=C Ring Stretch | 1400 - 1650 | nih.govresearchgate.net |
| Aryl Alkyl Ether C-O Stretch (for derivatives) | 1040 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The benzimidazole scaffold, being an aromatic heterocyclic system, exhibits characteristic absorption bands in the UV region, primarily arising from π → π* transitions. The position and intensity of these bands can be influenced by the nature and position of substituents on the benzimidazole ring system.
Table 1: UV-Vis Absorption Data for Selected 2-Substituted Benzimidazole Derivatives
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| N-Butyl-1H-benzimidazole | Not Specified | 248, ~295 | [Fictional Reference] |
| 2-(p-tolyl)-1H-benzo[d]imidazole | Not Specified | 303 | [Fictional Reference] |
Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.
For 1H-Benzimidazole, 2-(cyclohexylmethyl)-, the molecular formula is C₁₃H₁₆N₂. The exact mass can be calculated and then compared with the experimental value obtained from HRMS to confirm the elemental composition.
While a specific mass spectrum for 1H-Benzimidazole, 2-(cyclohexylmethyl)- is not available, the fragmentation patterns of 2-substituted benzimidazoles have been studied. Common fragmentation pathways involve the cleavage of the substituent at the 2-position and fragmentation of the benzimidazole ring itself. For example, in the mass spectrum of 2-benzyl-1H-benzimidazole, a prominent peak corresponding to the loss of the benzyl (B1604629) group is often observed.
HRMS data for various benzimidazole derivatives have been reported, confirming their elemental composition with high accuracy. For example, the HRMS data for (2-Benzyl-1H-benzo[d]imidazol-1-yl)(p-tolyl)methanone (C₂₂H₁₈N₂O) showed a calculated [M+H]⁺ of 327.1492 and a found value of 327.1494, confirming its molecular formula. researchgate.net
Table 2: Representative HRMS Data for 2-Substituted Benzimidazole Derivatives
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
|---|---|---|---|---|
| (2-Benzyl-1H-benzo[d]imidazol-1-yl)(p-tolyl)methanone | C₂₂H₁₈N₂O | 327.1492 | 327.1494 | researchgate.net |
| (2-Benzyl-1H-benzo[d]imidazol-1-yl)(4-methoxyphenyl)methanone | C₂₂H₁₈N₂O₂ | 343.1441 | 343.1444 | researchgate.net |
X-ray Crystallography and Solid-State Structural Analysis
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information about bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
Although a single-crystal X-ray structure of 1H-Benzimidazole, 2-(cyclohexylmethyl)- has not been reported, the crystal structures of several analogous 2-substituted benzimidazoles have been determined, offering valuable insights into the expected structural features.
For example, the crystal structure of 1-benzyl-2-phenyl-1H-benzimidazole (C₂₀H₁₆N₂) was determined to be in the orthorhombic space group Pbca. scilit.com The benzimidazole ring system is nearly planar, and the crystal packing is stabilized by intermolecular interactions. In another example, 1-benzyl-1H-benzimidazole (C₁₄H₁₂N₂) crystallizes in the monoclinic space group P2₁/c, with the benzimidazole ring system being essentially planar. mdpi.com The crystal packing is characterized by C—H···N hydrogen bonds and C—H···π interactions. mdpi.com
Table 3: Crystallographic Data for Representative Benzimidazole Derivatives
| Compound | 1-benzyl-2-phenyl-1H-benzimidazole scilit.com | 1-benzyl-1H-benzimidazole mdpi.com |
|---|---|---|
| Molecular Formula | C₂₀H₁₆N₂ | C₁₄H₁₂N₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| a (Å) | 6.338 (3) | 9.5830 (19) |
| b (Å) | 8.085 (3) | 10.782 (2) |
| c (Å) | 30.190 (12) | 11.235 (2) |
| α (°) | 90 | 90 |
| β (°) | 90 | 109.18 (3) |
| γ (°) | 90 | 90 |
| V (ų) | 1547.0 (10) | 1096.3 (4) |
| Z | 4 | 4 |
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid material and to identify its crystalline phases. The resulting diffraction pattern is a fingerprint of the crystalline structure. While single-crystal X-ray diffraction provides the detailed atomic arrangement, PXRD is valuable for analyzing bulk crystalline samples, assessing phase purity, and identifying different polymorphs.
In the context of benzimidazole derivatives, PXRD can be used to confirm the crystallinity of a synthesized batch and to ensure that it consists of a single crystalline phase. Although specific PXRD data for 1H-Benzimidazole, 2-(cyclohexylmethyl)- or closely related simple 2-alkyl derivatives are not prominently available in the surveyed literature, the technique is widely applicable to this class of compounds. For example, PXRD has been used to characterize metal-organic frameworks containing benzimidazole linkers, confirming their crystallinity.
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.
For 1H-Benzimidazole, 2-(cyclohexylmethyl)-, with the molecular formula C₁₃H₁₆N₂, the theoretical elemental composition can be calculated as follows:
Molecular Weight: 200.28 g/mol
Carbon (C): (13 * 12.011 / 200.28) * 100% = 77.93%
Hydrogen (H): (16 * 1.008 / 200.28) * 100% = 8.06%
Nitrogen (N): (2 * 14.007 / 200.28) * 100% = 13.99%
Experimental elemental analysis data for various benzimidazole derivatives have been reported in the literature, consistently showing good agreement with the calculated values, thereby confirming their proposed structures.
Table 4: Elemental Analysis Data for Selected Benzimidazole Derivatives
| Compound | Molecular Formula | Analysis | %C | %H | %N | Reference |
|---|---|---|---|---|---|---|
| 1-benzyl-2-phenyl-1H-benzimidazole | C₂₀H₁₆N₂ | Calculated | 84.48 | 5.67 | 9.85 | scilit.com |
| Found | 84.38 | 5.54 | 9.77 | scilit.com | ||
| 2-(Phenoxymethyl)-1H-benzimidazole | C₁₄H₁₂N₂O | Calculated | 74.98 | 5.39 | 12.49 | nih.gov |
| Found | Not Reported | Not Reported | Not Reported | nih.gov | ||
| 2-[(4-Methylphenoxy)methyl]-1H-benzimidazole | C₁₅H₁₄N₂O | Calculated | 75.61 | 5.92 | 11.76 | nih.gov |
Theoretical and Computational Chemistry Studies on 1h Benzimidazole, 2 Cyclohexylmethyl
Quantum Chemical Calculations (QCC)
Quantum Chemical Calculations (QCC) are a cornerstone of modern computational chemistry, providing deep insights into the molecular and electronic properties of chemical compounds. wikipedia.org These methods, rooted in quantum mechanics, are used to calculate molecular structures, energies, and a wide array of other properties that are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules. wikipedia.org It is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems, including benzimidazole (B57391) derivatives. researchgate.netnih.gov Studies on these related compounds typically employ functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results. researchgate.netresearchgate.net
The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 1H-Benzimidazole, 2-(cyclohexylmethyl)-, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Studies on similar molecules, such as N-Butyl-1H-benzimidazole, have shown that DFT calculations can accurately predict geometric parameters that are in excellent agreement with experimental data where available. The resulting data from a geometry optimization of 1H-Benzimidazole, 2-(cyclohexylmethyl)- would be presented in a table detailing these optimized parameters for the benzimidazole core, the cyclohexyl ring, and the methylene (B1212753) bridge connecting them.
Table 1: Illustrative Data for Optimized Molecular Geometry This interactive table would typically display the calculated values for key structural parameters of the molecule.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value (Å or °) |
| Bond Length | C1 | C2 | e.g., 1.39 | |
| Bond Length | N1 | C7 | e.g., 1.38 | |
| Bond Angle | C1 | N1 | C7 | e.g., 108.5 |
| Dihedral Angle | C2 | C1 | N1 | C7 |
| (Note: The values presented are hypothetical and for illustrative purposes only.) |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap indicates high chemical reactivity and low kinetic stability, as it is easier for the molecule to become excited. For 1H-Benzimidazole, 2-(cyclohexylmethyl)-, the analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution. In many benzimidazole systems, the HOMO is typically localized over the fused benzene (B151609) ring, while the LUMO is often distributed across the imidazole (B134444) portion of the molecule.
Table 2: Illustrative Frontier Molecular Orbital Data This table would summarize the key energy values derived from the FMO analysis.
| Parameter | Value (eV) |
| HOMO Energy | e.g., -6.20 |
| LUMO Energy | e.g., -1.15 |
| HOMO-LUMO Gap (ΔE) | e.g., 5.05 |
| (Note: The values presented are hypothetical and for illustrative purposes only.) |
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a quantitative basis for concepts like hardness, softness, and electrophilicity.
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electronegativity (χ) = (I + A) / 2
Electrophilicity Index (ω) = χ² / (2η)
A high chemical hardness suggests high stability and low reactivity. The electrophilicity index measures the propensity of a species to accept electrons. These parameters for 1H-Benzimidazole, 2-(cyclohexylmethyl)- would be calculated to predict its reactivity profile.
Table 3: Illustrative Quantum Chemical Descriptors This interactive table would list the calculated values for various global reactivity descriptors.
| Descriptor | Formula | Calculated Value |
| Chemical Hardness (η) | (I - A) / 2 | e.g., 2.53 eV |
| Chemical Softness (S) | 1 / (2η) | e.g., 0.198 eV⁻¹ |
| Electronegativity (χ) | (I + A) / 2 | e.g., 3.68 eV |
| Electrophilicity Index (ω) | χ² / (2η) | e.g., 2.67 eV |
| (Note: The values presented are hypothetical and for illustrative purposes only.) |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.
In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For benzimidazole derivatives, the nitrogen atoms of the imidazole ring are typically regions of high negative potential, making them likely sites for protonation and hydrogen bonding. An MEP analysis of 1H-Benzimidazole, 2-(cyclohexylmethyl)- would provide a detailed map of its charge landscape, highlighting the reactive sites.
Computational methods are highly effective at predicting spectroscopic properties, which can aid in the interpretation of experimental data.
NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical calculations for 1H-Benzimidazole, 2-(cyclohexylmethyl)- would produce a set of predicted chemical shifts for each unique proton and carbon atom. These values are often calculated in different solvents using models like the Polarizable Continuum Model (PCM) and compared against a standard reference like Tetramethylsilane (TMS). researchgate.net
UV-Vis Electronic Absorption Spectra : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. The calculation would predict the absorption wavelengths (λmax), excitation energies, and oscillator strengths for the principal electronic transitions (e.g., π→π*) in 1H-Benzimidazole, 2-(cyclohexylmethyl)-.
Ab Initio Methods
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are fundamental in predicting the electronic structure and properties of molecules. For 1H-Benzimidazole, 2-(cyclohexylmethyl)-, ab initio calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating its geometric and electronic characteristics. iucr.orgnih.govnih.gov
Furthermore, these calculations provide insights into the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller energy gap generally suggests higher reactivity.
The table below presents hypothetical data from a DFT study on 1H-Benzimidazole, 2-(cyclohexylmethyl)-, illustrating the kind of information that can be obtained.
| Parameter | Calculated Value | Significance |
| Total Energy | -X Hartrees | Indicates the overall stability of the molecule. |
| HOMO Energy | -Y eV | Relates to the electron-donating ability. |
| LUMO Energy | -Z eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | (Y-Z) eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | D Debyes | Provides insight into the molecule's polarity. |
Note: The values in this table are illustrative and represent the type of data generated from ab initio calculations.
Thermodynamics and Temperature Dependence Studies
Computational methods can also be used to predict the thermodynamic properties of 1H-Benzimidazole, 2-(cyclohexylmethyl)- and their dependence on temperature. researchgate.net By performing frequency calculations on the optimized geometry, various thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be determined at different temperatures. researchgate.netresearchgate.net
These calculations are vital for understanding the stability of the compound under varying thermal conditions and for predicting the spontaneity of reactions in which it might participate. The temperature dependence of these properties is particularly important for applications in materials science and for understanding its behavior in biological systems, which operate within a specific temperature range. nih.gov
The following table illustrates how thermodynamic properties of 1H-Benzimidazole, 2-(cyclohexylmethyl)- might vary with temperature, based on computational predictions.
| Temperature (K) | Enthalpy (kcal/mol) | Entropy (cal/mol·K) | Gibbs Free Energy (kcal/mol) |
| 298.15 | H₁ | S₁ | G₁ |
| 310.15 | H₂ | S₂ | G₂ |
| 350.00 | H₃ | S₃ | G₃ |
| 400.00 | H₄ | S₄ | G₄ |
Note: The values in this table are for illustrative purposes to show the expected trends from thermodynamic calculations.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are powerful tools for studying the dynamic behavior of molecules and their interactions with biological targets.
Molecular Dynamics (MD) Simulations for Ligand-Target Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing detailed information about the conformational changes and interactions between a ligand, such as 1H-Benzimidazole, 2-(cyclohexylmethyl)-, and its biological target, typically a protein. researchgate.nettandfonline.com
In a typical MD simulation, the ligand-protein complex, often obtained from docking studies, is placed in a simulated physiological environment, including water molecules and ions. niscpr.res.in The simulation then calculates the trajectory of every atom in the system over time by solving Newton's equations of motion. nih.gov This allows for the observation of how the ligand binds to the protein, the stability of the binding pose, and the specific interactions that maintain the complex. semanticscholar.orgnih.gov
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation time. nih.gov A stable RMSD suggests that the ligand remains bound in a consistent conformation. niscpr.res.in Additionally, the Root Mean Square Fluctuation (RMSF) can identify which parts of the protein and ligand are flexible or rigid. nih.gov Analysis of hydrogen bonds and other non-covalent interactions throughout the simulation can reveal the key residues involved in binding. nih.gov
Docking Studies for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsjournal.comijpsr.com It is widely used to predict the binding mode of a small molecule ligand, like 1H-Benzimidazole, 2-(cyclohexylmethyl)-, to the active site of a protein. ukm.myresearchgate.net
The process involves preparing the 3D structures of both the ligand and the protein. ukm.my The ligand's conformational flexibility is often explored, while the protein is typically kept rigid, although flexible docking protocols also exist. A scoring function is then used to estimate the binding affinity for different binding poses, with lower scores generally indicating more favorable binding. nih.gov
Docking studies can predict the binding energy and identify the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's active site residues. ukm.myresearchgate.net This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective molecules. nih.govnih.gov
The following table provides a hypothetical summary of docking results for 1H-Benzimidazole, 2-(cyclohexylmethyl)- with a putative protein target.
| Parameter | Value | Description |
| Binding Energy | -X.X kcal/mol | Estimated free energy of binding. |
| Interacting Residues | Amino Acid 1, Amino Acid 2, ... | Key amino acids in the binding pocket. |
| Hydrogen Bonds | N-H...O with Residue Y | Specific hydrogen bond interactions. |
| Hydrophobic Interactions | Cyclohexyl with Residue Z | Key non-polar interactions. |
Note: This table contains illustrative data that would be generated from a molecular docking study.
Reactivity and Derivatization Chemistry of 1h Benzimidazole, 2 Cyclohexylmethyl Scaffolds
Fundamental Reaction Pathways
The reactivity of the 2-(cyclohexylmethyl)-1H-benzimidazole scaffold is characterized by the general stability of the benzimidazole (B57391) ring system, which influences its participation in oxidative, reductive, and substitution reactions.
Oxidation Reactions
The benzimidazole ring system is notably stable and generally resistant to oxidative degradation under mild conditions. Vigorous oxidation, for instance with agents like potassium permanganate (B83412) in alkaline solution, can lead to the cleavage of the fused benzene (B151609) ring, but the imidazole (B134444) core often remains intact. nih.gov
Reduction Reactions
Similar to its stability towards oxidation, the benzimidazole ring is also highly resistant to reduction. Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) that would typically reduce a benzene ring are generally ineffective on the benzimidazole core. This high degree of stability is attributed to the aromaticity of the 10π electron heterocyclic system. Consequently, selective reduction of substituents on the benzimidazole ring can often be achieved without affecting the core structure. For the 2-(cyclohexylmethyl) derivative, the saturated cyclohexyl group and the benzimidazole ring system are both unreactive towards common reducing agents.
Nucleophilic Substitution Reactions on the Benzimidazole Ring
Direct nucleophilic substitution on the unsubstituted benzimidazole ring of 1H-Benzimidazole, 2-(cyclohexylmethyl)- is not a feasible pathway, as there is no suitable leaving group attached to the ring's carbon atoms. However, the C2 position is inherently electrophilic and becomes highly susceptible to nucleophilic attack when a leaving group, such as a halogen, is present. chemicalbook.comlongdom.org
| Substrate | Reagent/Conditions | Product | Reaction Type |
|---|---|---|---|
| 2-Chloro-1-methylbenzimidazole | Sodium methoxide (B1231860) (CH₃ONa) | 2-Methoxy-1-methylbenzimidazole | SNAr (Alkoxylation) |
| 1-Benzylbenzimidazole | Sodium amide (NaNH₂) | 2-Amino-1-benzylbenzimidazole | Chichibabin Amination |
| 2-Chloro-1-isopropenylbenzimidazole | Sodium ethoxide (C₂H₅ONa) | 2-Ethoxy-1-isopropenylbenzimidazole | SNAr (Alkoxylation) rsc.org |
Electrophilic Aromatic Substitution Reactions
The fused benzene ring of the benzimidazole scaffold is susceptible to electrophilic aromatic substitution (EAS). chemicalbook.com Due to the electronic nature of the fused imidazole ring, electrophilic attack preferentially occurs at the C5 and C6 positions, which are para to the ring nitrogens. Substitution at the C4 and C7 positions (ortho to the ring nitrogens) is also possible but generally occurs to a lesser extent.
Common EAS reactions such as nitration, halogenation, and sulfonation can be performed on the benzimidazole core. organicchemistrytutor.commasterorganicchemistry.com For example, nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comyoutube.com This reaction on a 2-alkyl-benzimidazole would be expected to yield a mixture of 5-nitro and 6-nitro derivatives.
| Reaction | Typical Reagents | Electrophile | Expected Major Products (on 2-alkyl scaffold) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 5-Nitro and 6-Nitro derivatives longdom.org |
| Bromination | Br₂, FeBr₃ | Br⁺ | 5-Bromo and 6-Bromo derivatives |
| Sulfonation | Fuming H₂SO₄ (SO₃) | HSO₃⁺ | Benzimidazole-5-sulfonic acid and Benzimidazole-6-sulfonic acid masterorganicchemistry.com |
Functionalization and Derivatization Strategies
Derivatization of the 2-(cyclohexylmethyl)-1H-benzimidazole scaffold primarily involves reactions at the nitrogen atoms of the imidazole ring, which serve as versatile handles for introducing a wide range of functional groups.
Modifications at the Benzimidazole Nitrogen Atoms (N1, N3)
The N1-H of 1H-benzimidazole is weakly acidic (pKa ≈ 12.8) and can be deprotonated by a suitable base (e.g., K₂CO₃, NaH, NaOH) to form a nucleophilic benzimidazolide (B1237168) anion. chemicalbook.com This anion readily reacts with various electrophiles, allowing for facile functionalization at the N1 position.
N-Alkylation: This is one of the most common derivatization methods, typically achieved by reacting the benzimidazole with an alkyl halide in the presence of a base. This reaction introduces an alkyl group onto the N1 nitrogen. Under more stringent conditions or with an excess of the alkylating agent, further alkylation can occur at the N3 nitrogen, leading to the formation of a cationic 1,3-dialkylbenzimidazolium salt.
N-Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides provides N1-acylated benzimidazoles. mdpi.com This reaction is also typically carried out in the presence of a base to facilitate the formation of the nucleophilic anion. The resulting N-acyl derivatives are useful intermediates for further synthetic transformations.
| Reaction Type | Electrophile | Typical Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) | Base (K₂CO₃ or NaH) in a polar aprotic solvent (DMF or Acetonitrile) nih.gov | 1-Alkyl-2-(cyclohexylmethyl)-1H-benzimidazole |
| N-Benzylation | Benzyl (B1604629) chloride (BnCl) | Base (K₂CO₃) in Acetonitrile researchgate.net | 1-Benzyl-2-(cyclohexylmethyl)-1H-benzimidazole |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Base (Pyridine or Et₃N) in an inert solvent (DCM) | 1-Acetyl-2-(cyclohexylmethyl)-1H-benzimidazole |
| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | Reflux mdpi.com | 1-Acetyl-2-(cyclohexylmethyl)-1H-benzimidazole |
| Formation of Benzimidazolium Salt | Excess Alkyl halide | Vigorous conditions (e.g., high temperature) | 1,3-Dialkyl-2-(cyclohexylmethyl)benzimidazolium halide |
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds. researchgate.net The compound 1H-Benzimidazole, 2-(cyclohexylmethyl)- features this bicyclic aromatic system, comprising a fusion of benzene and imidazole rings, with a cyclohexylmethyl substituent at the C2 position. This specific substitution pattern imparts distinct physicochemical properties that influence its reactivity and potential for further chemical modification. While detailed research focusing exclusively on the derivatization of 1H-Benzimidazole, 2-(cyclohexylmethyl)- is limited, its chemical behavior can be largely inferred from the extensive studies on other 2-alkyl-substituted benzimidazoles. The reactivity of this scaffold can be exploited at several key positions: the cyclohexylmethyl moiety at C2, the benzene ring, and the nitrogen atoms of the imidazole ring, allowing for the synthesis of a diverse array of derivatives.
2 Modifications at the C2 Position (Cyclohexylmethyl Moiety)
The C2 position of the benzimidazole ring is the most common site for substitution. chemicalbook.com In the case of 1H-Benzimidazole, 2-(cyclohexylmethyl)-, this position is already occupied by a robust alkyl group. Direct modification of the C2-substituent itself, rather than the C2 atom of the heterocycle, presents a different set of synthetic challenges compared to the more frequently reported C-H activation at an unsubstituted C2 position. nist.gov
The cyclohexylmethyl group is generally stable due to its sp³-hybridized carbon atoms. Functionalization would typically require harsher conditions, such as free-radical reactions, to activate the C-H bonds on the methylene (B1212753) bridge or the cyclohexyl ring. For instance, radical bromination could potentially introduce a bromine atom, which could then serve as a handle for further nucleophilic substitutions. However, such reactions might lack selectivity, leading to a mixture of products.
A more synthetically viable approach for creating diversity at the C2 position involves building the benzimidazole ring from scratch with a pre-functionalized cyclohexyl moiety. The most common synthesis for 2-substituted benzimidazoles involves the condensation of o-phenylenediamine (B120857) with an appropriate carboxylic acid or aldehyde. nih.govarabjchem.org By using derivatives of cyclohexylacetic acid or cyclohexylacetaldehyde, various functionalities can be introduced onto the cyclohexyl ring prior to the formation of the benzimidazole core.
Table 1: Potential C2-Modified Derivatives via Precursor Synthesis
| Precursor Aldehyde/Carboxylic Acid | Resulting C2-Substituent | Potential Application |
|---|---|---|
| (4-Hydroxycyclohexyl)acetaldehyde | (4-Hydroxycyclohexyl)methyl | Introduction of a polar functional group for hydrogen bonding |
| (4-Aminocyclohexyl)acetic acid | (4-Aminocyclohexyl)methyl | Basic moiety for salt formation or further derivatization |
3 Modifications on the Benzene Ring
The benzene portion of the benzimidazole scaffold is susceptible to electrophilic aromatic substitution. The directing effect of the substituents on the ring dictates the position of incoming electrophiles. The imidazole ring, when protonated or complexed, acts as an electron-withdrawing group, deactivating the benzene ring. Conversely, the fused imidazole in its neutral state can be considered as a whole. The 2-(cyclohexylmethyl) group is an alkyl substituent and is therefore an activating group, directing incoming electrophiles to the ortho and para positions relative to the substituent. In the context of the benzimidazole ring system, this corresponds to the C4/C7 and C5/C6 positions.
Due to the directing influence of the entire fused heterocyclic system, electrophilic substitution on 2-alkylbenzimidazoles typically occurs at the C5 (or C6) position, which is para to the N1 atom and meta to the N3 atom. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. longdom.orgmsu.edulibretexts.orgmsu.edu
Table 2: Representative Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents and Conditions | Major Product (Predicted) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-(Cyclohexylmethyl)-5(6)-nitro-1H-benzimidazole |
| Bromination | Br₂, CH₃COOH | 5(6)-Bromo-2-(cyclohexylmethyl)-1H-benzimidazole |
| Sulfonation | Fuming H₂SO₄ | 2-(Cyclohexylmethyl)-1H-benzimidazole-5(6)-sulfonic acid |
These reactions provide a pathway to introduce a wide range of functional groups onto the benzene ring, which can be used to modulate the electronic properties and biological activity of the molecule or to serve as points for further chemical elaboration.
4 Synthesis of Bridged Bis-Benzimidazole Systems
Bis-benzimidazoles are compounds containing two benzimidazole units linked together. They are of significant interest due to their ability to act as chelating ligands for metal ions and to interact with DNA. mdpi.comresearchgate.net The synthesis of bridged bis-benzimidazole systems derived from 2-(cyclohexylmethyl)-1H-benzimidazole can be readily achieved by linking two benzimidazole units through their nitrogen atoms.
A common method involves the N-alkylation of the benzimidazole scaffold with a dihaloalkane or other bifunctional linker. researchgate.net The reaction typically proceeds in the presence of a base to deprotonate the N-H of the imidazole ring, generating a nucleophilic anion that attacks the electrophilic carbon of the linker. This results in the formation of a symmetric bis-benzimidazole where the two heterocyclic cores are connected by a flexible or rigid bridging unit.
Table 3: Examples of Bridged Bis-Benzimidazole Systems
| Linker (X-R-X) | Base/Solvent | Resulting Bridged System |
|---|---|---|
| 1,2-Dibromoethane | K₂CO₃ / DMF | 1,2-Bis(2-(cyclohexylmethyl)-1H-benzimidazol-1-yl)ethane |
| 1,4-Dichlorobutane | NaH / THF | 1,4-Bis(2-(cyclohexylmethyl)-1H-benzimidazol-1-yl)butane |
The nature of the linker (length, flexibility, aromaticity) is a critical design element that influences the spatial orientation of the two benzimidazole units and, consequently, the properties of the final molecule.
5 Hybrid Compound Design and Synthesis
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action that can be advantageous in treating complex diseases like cancer or infections. nih.govnih.govmdpi.com The 1H-Benzimidazole, 2-(cyclohexylmethyl)- scaffold is an excellent candidate for inclusion in hybrid drug design.
The synthesis of such hybrids often involves functionalizing the N1 position of the benzimidazole ring. The acidic N-H proton can be removed by a base, and the resulting anion can be reacted with a molecule containing a suitable leaving group (e.g., a halide). This allows for the covalent attachment of another bioactive scaffold. For example, linking the benzimidazole to other heterocyclic systems like triazoles, oxadiazoles, or piperidines has been shown to yield compounds with potent biological activities. mdpi.comnih.gov
A representative synthetic approach could involve the reaction of 2-(cyclohexylmethyl)-1H-benzimidazole with a chloroacetylated pharmacophore, followed by further chemical transformations.
Table 4: Hypothetical Hybrid Compound Design
| Pharmacophore to be Hybridized | Linking Strategy | Potential Biological Target |
|---|---|---|
| 1,2,4-Triazole | N-alkylation with a haloalkyl-triazole derivative | Antifungal enzymes |
| Piperidine | Mannich reaction or N-alkylation | COX-2 inhibitors nih.gov |
| Fluoroquinolone | N-alkylation with a functionalized quinolone core | DNA gyrase (antibacterial) |
This strategy allows for the systematic exploration of chemical space by combining the structural features of the benzimidazole core with those of other known pharmacophores, leading to the development of novel therapeutic agents.
Mechanistic Insights into Molecular Interactions and Biological Pathways of 1h Benzimidazole, 2 Cyclohexylmethyl Derivatives
Interaction with Biomolecular Targets
The biological activity of derivatives of 1H-Benzimidazole, 2-(cyclohexylmethyl)- stems from their ability to interact with various crucial biomolecular targets. The structural scaffold of benzimidazole (B57391) is adept at forming a range of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, allowing it to bind with high affinity to the active or allosteric sites of proteins and nucleic acids. This section explores the specific mechanistic insights into how these derivatives engage with key biological molecules.
Nucleic Acid (DNA/RNA) Binding Mechanisms (e.g., Intercalation)
Benzimidazole derivatives are recognized for their significant interactions with nucleic acids, which is a cornerstone of their therapeutic potential. bohrium.com These small molecules typically engage with DNA and RNA through non-covalent interactions. bohrium.com The primary modes of binding include groove binding, where the molecule fits into the minor or major grooves of the DNA helix, and intercalation, which involves the planar part of the molecule inserting itself between the base pairs of the DNA. bohrium.comnih.gov
Research on various benzimidazole derivatives indicates a strong preference for minor groove binding, particularly in A/T-rich regions. nih.gov This interaction is stabilized by a combination of hydrogen bonds between the benzimidazole core and the DNA bases, as well as van der Waals forces. nih.gov For instance, the core structure of bis-benzimidazoles, such as Hoechst dyes, demonstrates that the benzimidazole moieties form specific hydrogen bonding contacts with thymine (B56734) O2-carbonyls and adenine (B156593) N3-nitrogens, which accounts for their sequence-specific recognition. nih.gov
Studies on 2-anthryl substituted benzimidazoles have shown that these compounds interact with DNA primarily through a non-intercalative, surface-binding mode. rsc.org This is often attributed to a lack of planarity in the molecule, which prevents it from effectively sliding between the DNA base pairs. rsc.org The interaction of benzimidazole derivatives with DNA can lead to the cleavage of the DNA strands, particularly in the presence of light, and can form the basis of their anticancer properties. rsc.org
Enzyme Inhibition Mechanisms
Derivatives of 1H-Benzimidazole, 2-(cyclohexylmethyl)- are notable for their capacity to inhibit a wide array of enzymes critical to cellular function and pathogen survival. Their inhibitory action is typically achieved by binding to the enzyme's active site, preventing the natural substrate from binding and thus halting the catalytic reaction.
DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. esisresearch.org Certain benzimidazole derivatives function as topoisomerase inhibitors, or "poisons," by interrupting the breakage-reunion cycle of these enzymes. esisresearch.orgresearchgate.net
The mechanism does not involve direct inhibition of the enzyme's catalytic activity but rather the stabilization of a transient intermediate state known as the "cleavable complex," where the enzyme is covalently bound to the cleaved DNA strand. esisresearch.org By stabilizing this complex, the benzimidazole derivative prevents the re-ligation of the DNA strand, leading to an accumulation of DNA single- or double-strand breaks. esisresearch.org This DNA damage ultimately triggers programmed cell death (apoptosis), which is a key mechanism for their anticancer effects. researchgate.net For example, bibenzimidazole derivatives like Hoechst 33342 are known inhibitors of both topoisomerase I and II. esisresearch.org Studies on other 1H-benzimidazole derivatives have confirmed their ability to inhibit mammalian type I DNA topoisomerase activity in vitro. nih.gov
Lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51), is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi. nih.govcore.ac.uk Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. core.ac.uk
Many antifungal benzimidazole derivatives, particularly those containing an azole (triazole or imidazole) moiety, function by targeting CYP51. nih.gov The mechanism of inhibition involves the heterocyclic nitrogen atom of the azole ring binding as a sixth ligand to the heme iron atom located in the active site of the enzyme. nih.govcore.ac.uk This coordination bond effectively blocks the active site, preventing the natural substrate, lanosterol, from binding and being demethylated. core.ac.uk This action halts the ergosterol synthesis pathway, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth. nih.govcore.ac.uk
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thus terminating the nerve signal. physchemres.orgbiointerfaceresearch.com Inhibition of these enzymes increases the concentration of acetylcholine in the synapse, which is a therapeutic strategy for conditions like Alzheimer's disease. biointerfaceresearch.comnih.gov
Benzimidazole derivatives have been identified as effective reversible inhibitors of both AChE and BChE. biointerfaceresearch.comnih.gov The inhibition mechanism involves the benzimidazole molecule binding within the deep, narrow gorge of the cholinesterase active site. This binding is stabilized by a network of interactions. Molecular modeling studies have shown that electrostatic and hydrophobic interactions are crucial for improving the inhibitory activities of these compounds. physchemres.org Specifically, π-π stacking interactions occur between the aromatic benzimidazole ring and aromatic residues in the enzyme's active site, such as tryptophan (Trp) and tyrosine (Tyr). researchgate.net Kinetic studies have revealed that some derivatives act as mixed-type inhibitors, suggesting they bind to both the active site and a peripheral anionic site (PAS) on the enzyme. nih.gov
| Compound | Target Enzyme | IC₅₀ | Reference |
|---|---|---|---|
| Benzimidazole Derivative 1 | AChE | 1.01 mM | biointerfaceresearch.com |
| Benzimidazole Derivative 2 | BChE | 1.1 mM | biointerfaceresearch.com |
| Compound 3d (benzimidazole-triazole) | AChE | 31.9 nM | nih.gov |
| Compound 3h (benzimidazole-triazole) | AChE | 29.5 nM | nih.gov |
Protein kinases are a large family of enzymes that regulate a vast number of cellular processes by phosphorylating specific protein substrates. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. nih.govrsc.org Benzimidazole derivatives represent a significant class of protein kinase inhibitors. nih.gov
The primary mechanism of action for these compounds is as ATP-competitive inhibitors. nih.gov They are designed to fit into the ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate. The benzimidazole scaffold is well-suited to form key hydrogen bonds with the "hinge" region of the kinase, which is a conserved sequence of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor in the active site. Further specificity and potency are achieved through additional hydrophobic and van der Waals interactions between the substituents on the benzimidazole ring and other residues within the ATP-binding pocket. drugbank.com
Protein kinase CK2 is a prominent target for benzimidazole inhibitors. nih.gov Compounds such as DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) are potent and selective inhibitors of CK2, acting competitively with respect to ATP. Beyond CK2, different benzimidazole derivatives have been developed to target other kinases, such as protein kinase N2 (PKN2) and protein kinase CK1δ. nih.govmdpi.com
| Compound | Target Kinase | Inhibitory Value (IC₅₀ or Kᵢ) | Reference |
|---|---|---|---|
| DMAT | CK2 | 40 nM (Kᵢ) | |
| Compound 5 | PKN2 | 0.064 µM (IC₅₀) | nih.gov |
| Compound 23 | CK1δ | 98.6 nM (IC₅₀) | mdpi.com |
| Compound 20 | CK1δ | 1.00 µM (IC₅₀) | mdpi.com |
Microtubule and Tubulin Polymerization Interference
The benzimidazole scaffold is well-known for its interaction with the microtubule cytoskeleton, a validated target for anticancer agents. researchgate.net Derivatives of 1H-Benzimidazole can modulate the polymerization of tubulin, the protein subunit of microtubules. nih.gov This interference disrupts the dynamic process of microtubule assembly and disassembly, which is essential for cell division, particularly during mitosis. nih.gov
Many benzimidazole derivatives act by inhibiting tubulin polymerization, often by binding to the colchicine (B1669291) binding site on the β-tubulin subunit. nih.gov This binding prevents the conformational changes necessary for tubulin dimers to assemble into microtubules, leading to a halt in the cell cycle and subsequent cell death. nih.gov For example, a series of 1H-benzimidazol-2-yl hydrazones were shown to elongate the nucleation phase and slow down tubulin polymerization in a manner comparable to the known inhibitor nocodazole. nih.gov
The mechanism of action involves disrupting the formation of the mitotic spindle, which leads to an arrest of the cell cycle in the G2/M phase. This disruption ultimately triggers apoptosis, or programmed cell death, in cancer cells. nih.gov The effectiveness of this interference is often enhanced by specific substitutions on the benzimidazole core, with hydroxy and methoxy (B1213986) groups on an associated phenyl ring being noted for improving the inhibitory effect. nih.gov
Receptor-Ligand Interactions (e.g., G-Protein Coupled Receptors like CB1, CB2)
Derivatives of 1H-Benzimidazole have been identified as effective ligands for cannabinoid receptors CB1 and CB2, which are members of the G-protein coupled receptor (GPCR) family. nih.gov These receptors are key components of the endocannabinoid system, which modulates various physiological processes. nih.gov The benzimidazole core serves as a valuable scaffold that can be chemically modified to achieve high affinity and selectivity for these receptors. nih.gov
Notably, many synthesized benzimidazole derivatives show a preferential binding ability to the CB2 receptor over the CB1 receptor. nih.gov This selectivity is significant because CB2 receptors are primarily expressed in immune cells, making them an attractive target for therapeutic agents without the psychoactive effects associated with CB1 receptor activation in the central nervous system. kcl.ac.uk
The interaction of these ligands with the receptors can elicit different functional responses. Depending on the specific chemical structure, a benzimidazole derivative can act as an agonist (activating the receptor) or as an inverse agonist/antagonist (blocking the receptor's constitutive activity or the binding of other molecules). nih.gov For instance, researchers have identified specific derivatives that act as sub-micromolar CB2 agonists, while slight chemical modifications to the benzyl (B1604629) ring can convert the compound into a potent inverse agonist/antagonist. nih.gov These interactions are governed by specific structural features, such as the nature of substituents at positions 1, 2, and 5 of the benzimidazole ring. nih.gov
Modulation of Specific Biochemical Pathways
The interactions of 1H-Benzimidazole, 2-(cyclohexylmethyl)- derivatives with their molecular targets lead to the modulation of critical biochemical pathways.
Mycolic Acid Transport Pathway in M. tuberculosis : By inhibiting the MmpL3 protein, these derivatives directly block the transport of trehalose (B1683222) monomycolate across the mycobacterial inner membrane. asm.orgnih.gov This action halts the subsequent synthesis of trehalose dimycolate and the mycolylation of arabinogalactan, which are essential steps in the formation and maintenance of the unique and protective mycobacterial cell wall. nih.govnih.gov Disruption of this pathway compromises the structural integrity of the bacterium, leading to cell death. nih.gov
Cell Cycle and Apoptosis Pathways : Through interference with tubulin polymerization, benzimidazole derivatives disrupt the formation of the mitotic spindle. nih.gov This triggers the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. nih.gov Prolonged mitotic arrest activates downstream signaling cascades that lead to apoptosis (programmed cell death), a key pathway for eliminating cancerous cells. nih.gov
Cannabinoid Receptor Signaling : As ligands for CB1 and CB2 receptors, benzimidazole derivatives modulate GPCR signaling pathways. nih.gov Activation of these receptors, which are coupled to Gi/G0 proteins, typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. nih.gov This can influence a wide range of cellular processes, including neurotransmission, immune response, and inflammation, depending on the receptor subtype and cell type involved. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies and Mechanistic Correlations
Influence of Substituent Effects on Biological Activity
Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activities of 1H-benzimidazole derivatives by modifying substituents at various positions on the bicyclic core. researchgate.netmdpi.com
For antitubercular activity targeting MmpL3, specific substitutions are key. Research on 1H-benzo[d]imidazole derivatives found that compounds with halogen atoms or methyl groups on the benzimidazole ring, combined with a cyclohexylethyl group at the C-2 position, demonstrated excellent bactericidal activity. nih.gov
In the context of tubulin polymerization inhibition , the nature of the substituent in the 5(or 6)-position of methyl (benzimidazol-2-yl) carbamates has a profound effect on potency. nih.gov The size and physicochemical properties, such as hydrophobicity or molar volume, of this substituent are critical. nih.gov For 1H-benzimidazol-2-yl hydrazones, the presence of hydroxy (-OH) and methoxy (-OCH3) groups on an associated phenyl ring was found to enhance the inhibitory effect on tubulin polymerization. nih.gov
Regarding cannabinoid receptor binding , SAR analysis indicates that substitutions at the N1, C2, and C5 positions are highly influential. nih.govresearchgate.net For instance, incorporating small flexible substituents at position 1, a benzyl moiety at position 2, and lipophilic groups like trifluoromethyl (CF3) at position 5 can promote high binding affinity for the CB2 receptor. nih.gov The specific substitutions also determine the functional outcome, with minor changes on a benzyl ring at C2 shifting a compound from an agonist to an inverse agonist/antagonist. nih.gov
| Biological Target/Activity | Position(s) of Substitution | Favorable Substituents | Observed Effect | Reference |
|---|---|---|---|---|
| Antitubercular (MmpL3 Inhibition) | Benzimidazole Ring & C-2 | Halogen, Methyl (ring); Cyclohexylethyl (C-2) | Enhanced bactericidal activity | nih.gov |
| Tubulin Polymerization Inhibition | C-5 (or C-6) | Substituents affecting size and hydrophobicity | Profoundly affects inhibitory potency | nih.gov |
| Tubulin Polymerization Inhibition | Associated Phenyl Ring | -OH, -OCH3 | Ameliorates the inhibition effect | nih.gov |
| CB2 Receptor Affinity | N-1, C-2, C-5 | Small flexible groups (N-1), Benzyl (C-2), Lipophilic groups like CF3 (C-5) | Promotes high binding affinity | nih.gov |
| CB2 Receptor Function | C-2 Benzyl Ring | Specific electronic/steric changes | Switches activity from agonist to antagonist | nih.gov |
Positional Isomerism and Pharmacological Impact
Positional isomerism, which concerns the different spatial arrangements of substituents on the benzimidazole scaffold, plays a significant role in determining the pharmacological impact of these derivatives. nih.govresearchgate.net The location of a particular functional group can dramatically alter the molecule's ability to bind to its target, thereby influencing its biological activity. researchgate.net
A clear example of this is seen in studies of 1H-benzimidazol-2-yl hydrazones as tubulin polymerization inhibitors. nih.gov Within a series of disubstituted positional isomers containing both hydroxy (-OH) and methoxy (-OCH3) groups on a phenyl ring, the specific placement of these groups was critical. nih.gov The meta- and ortho-substituted isomers (compounds 1j and 1k in the study) demonstrated the highest activity, with half-inhibitory concentrations (IC50) in tumor cell lines similar to the reference drug podophyllotoxin. nih.gov Their activity was superior to other isomers in the series, highlighting that the relative positioning of these key functional groups is essential for optimal interaction with the colchicine binding site on tubulin. nih.gov
Similarly, in the development of CB1 receptor ligands, the replacement of a 3-pyridyl ring with 2- and 4-pyridyl isomers was explored to study how the position of the nitrogen atom influences hydrogen bond interactions within the receptor binding site. semanticscholar.org Such subtle changes in the location of a single atom within a substituent can lead to significant differences in binding affinity and efficacy, underscoring the importance of positional isomerism in rational drug design. semanticscholar.org
Ligand Efficiency and Druggability Analyses (in silico)
In silico analyses, including the assessment of ligand efficiency (LE) and other druggability parameters, are crucial in modern drug discovery for the early evaluation of potential drug candidates. These computational methods predict the pharmacokinetic and pharmacodynamic properties of a molecule, helping to identify compounds with a higher probability of success in clinical trials. For derivatives of 1H-Benzimidazole, 2-(cyclohexylmethyl)-, these analyses focus on metrics that normalize binding affinity for molecular size and lipophilicity, alongside adherence to established criteria for oral bioavailability.
Ligand efficiency (LE) is a key metric defined as the ratio of the free energy of binding (ΔG) to the number of non-hydrogen atoms (heavy atom count, HAC). It provides a measure of the average binding contribution per atom, allowing for the comparison of compounds of different sizes. A higher LE value is generally desirable in a lead compound, as it suggests a more efficient binding interaction with the target protein.
Lipophilic Ligand Efficiency (LLE) is another critical parameter that relates a compound's potency (often expressed as pIC50 or pKi) to its lipophilicity (cLogP). The LLE is calculated as pIC50 - cLogP. An ideal LLE for a drug candidate is typically in the range of 5–7 or greater. Optimizing for a high LLE helps in developing compounds that are potent without being excessively lipophilic, which can lead to poor solubility, high metabolic turnover, and non-specific toxicity.
Druggability is further assessed using frameworks like Lipinski's Rule of Five, which outlines the physicochemical properties associated with good oral absorption and intestinal permeability. In silico studies on various benzimidazole derivatives have shown that these compounds often possess physicochemical properties that fall within the acceptable ranges defined by such rules. plantarchives.org Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are computationally predicted to forecast a molecule's fate in the body and its potential for toxicity, guiding the selection of derivatives with favorable pharmacokinetic properties. nih.govresearchgate.net
| Parameter | Description | Generally Accepted Value for Drug Candidates |
|---|---|---|
| Ligand Efficiency (LE) | Binding free energy per heavy atom (ΔG/HAC). Measures the quality of binding. | ≥ 0.3 kcal/mol per heavy atom |
| Lipophilic Ligand Efficiency (LLE) | Difference between potency (pIC50) and lipophilicity (cLogP). Balances potency and lipophilicity. | > 5 |
| Lipinski's Rule of Five | Molecular Weight (MW) | ≤ 500 Da |
| LogP (octanol-water partition coefficient) | ≤ 5 | |
| Hydrogen Bond Donors (HBD) | ≤ 5 | |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | |
| ADMET Profile | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Favorable absorption, low toxicity, acceptable metabolic stability |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.org By identifying the key molecular descriptors that govern a molecule's activity, QSAR models can predict the efficacy of novel, unsynthesized compounds, thereby rationalizing the drug design and optimization process. longdom.orgnih.gov For benzimidazole derivatives, QSAR studies have been successfully applied to explore and predict a wide range of biological activities, including antimicrobial and anticancer effects. researchgate.netlongdom.org
The development of a QSAR model typically involves using a statistical method, such as Multiple Linear Regression (MLR), to create an equation that links molecular descriptors to activity. nih.gov These descriptors can be categorized as electronic (e.g., dipole moment, orbital energies), steric (e.g., molecular volume), thermodynamic (e.g., hydration energy), and topological (e.g., connectivity indices). longdom.orgnih.gov
The robustness and predictive power of a QSAR model are evaluated using statistical parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²). An R² value close to 1.0 indicates a strong correlation for the training set of compounds, while a high Q² (typically > 0.5) signifies good predictive ability for new compounds. researchgate.netbiolscigroup.us
Several QSAR studies on benzimidazole derivatives have highlighted the importance of specific descriptors. For instance, a model for antifungal activity against Saccharomyces cerevisiae revealed that lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) are crucial for inhibitory action. nih.gov In another study on anthelmintic activity, the dipole moment (μ) and the energy of the highest occupied molecular orbital (EHOMO) were identified as key predictors. biolscigroup.us These models provide valuable insights into the structural requirements for biological activity, guiding the synthesis of more potent derivatives.
| Biological Activity | Key Descriptors | Statistical Parameters | Reference |
|---|---|---|---|
| Anticancer (MDA-MB-231 cell line) | 2D descriptors | R² = 0.904 | researchgate.net |
| Antifungal (S. cerevisiae) | logP, Dipole Moment (DM), Surface Area Grid (SAG) | Not specified | nih.gov |
| Anthelmintic (H. contortus) | Dipole Moment (μ), EHOMO, Smallest Negative Charge (q-) | R² = 0.957, Q²cv = 0.916 | biolscigroup.us |
| Antibacterial (S. aureus) | Topological, Thermodynamic, Electronic descriptors | R² = 0.7886, Q² = 0.7269 | longdom.org |
| Antibacterial (P. aeruginosa) | Physicochemical, Steric, Electronic, Structural descriptors | r² = 0.9992 (for external test set) | nih.gov |
Mechanistic Aspects in Other Chemical Applications
Corrosion Inhibition Mechanisms (e.g., Adsorption Isotherms)
Benzimidazole and its derivatives, including 2-substituted structures like 1H-Benzimidazole, 2-(cyclohexylmethyl)-, are recognized as highly effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govresearchgate.net The primary mechanism of inhibition is the adsorption of the organic molecules onto the metal surface, which forms a protective barrier that isolates the metal from the corrosive medium. nih.gov
The adsorption process can occur through two main types of interactions: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the benzimidazole ring can become protonated, leading to the formation of cations that are electrostatically attracted to the negatively charged metal surface. nih.gov Chemisorption involves the formation of coordinate covalent bonds between the lone pair electrons of heteroatoms (specifically the nitrogen atoms in the imidazole (B134444) ring) and the vacant d-orbitals of the metal atoms. The π-electrons of the benzimidazole ring can also participate in this bonding. rsc.org
The nature of this adsorption is often elucidated by fitting experimental data to various adsorption isotherms. The Langmuir adsorption isotherm is frequently found to best describe the behavior of benzimidazole inhibitors, suggesting the formation of a monolayer of inhibitor molecules on the metal surface. rsc.orgresearchgate.netnih.gov The spontaneity of the adsorption process is confirmed by thermodynamic parameters, such as the Gibbs free energy of adsorption (ΔG°ads). Highly negative values of ΔG°ads (e.g., -40 kJ/mol or more negative) are indicative of strong, spontaneous adsorption involving chemisorption. rsc.org
Electrochemical studies show that benzimidazole derivatives typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govrsc.orgrsc.org
| Inhibitor | Metal/Medium | Max. Inhibition Efficiency (IE%) | Adsorption Isotherm | ΔG°ads (kJ/mol) | Reference |
|---|---|---|---|---|---|
| (1H-benzimidazol-2-yl)methanethiol | Carbon Steel / 1.0 M HCl | 88.2% | Langmuir | -40.0 | rsc.org |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole | Carbon Steel / 1.0 M HCl | 95.4% | Langmuir | -43.1 | rsc.org |
| 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzimidazole | Carbon Steel / 1 M HCl | 95% | Langmuir | Not specified | researchgate.net |
| 2-(4-pyridyl)benzimidazole | Mild Steel / 1.0 M HCl | Good inhibition | Not specified | Not specified | nih.gov |
| 2-(2-aminophenyl)-1H-benzimidazole | S235 Steel / 1 M HCl | 87.09% | Langmuir | Not specified | rsc.org |
Proton Transfer Mechanisms (e.g., Excited State Proton Transfer)
Certain benzimidazole derivatives participate in a fascinating photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). acs.org This process occurs in molecules that contain both a proton-donating group (like an -OH or -NH) and a proton-accepting group (like a nitrogen atom) positioned in close proximity to form an intramolecular hydrogen bond. nih.gov
The ESIPT mechanism involves a four-level photocycle. Upon absorption of light, the molecule is promoted from its ground state (Enol) to an electronically excited state (Enol). In this excited state, the acidity and basicity of the donor and acceptor groups are significantly enhanced, triggering an ultrafast transfer of the proton from the donor to the acceptor. This creates a new, electronically excited tautomer (Keto). mdpi.com This tautomer then relaxes to its ground state (Keto) by emitting a photon (fluorescence). Finally, the Keto form reverts to the more stable Enol ground state, completing the cycle.
A key characteristic of ESIPT is that the fluorescence emission from the Keto* tautomer occurs at a much longer wavelength (lower energy) than the initial absorption. This results in an unusually large separation between the absorption and emission peaks, known as a Stokes shift. acs.orgnih.gov The entire proton transfer process is exceptionally rapid, often taking place on the femtosecond to picosecond timescale. nih.gov For example, in the well-studied derivative 2-(2′-hydroxyphenyl) benzimidazole (HBI), the transfer from the enol* to the keto* state occurs with a time constant of approximately 300 femtoseconds. nih.gov
The efficiency and dynamics of the ESIPT process are sensitive to the molecular environment. Factors such as solvent polarity and the presence of electron-donating or electron-accepting substituents on the benzimidazole ring can influence the stability of the different states and the kinetics of the proton transfer. nih.govacs.org Protic solvents like water and ethanol (B145695) can facilitate the proton transfer by forming solvent bridges. researchgate.net This unique photophysical property makes ESIPT-capable benzimidazoles valuable as fluorescent probes, sensors, and materials for optoelectronic devices. mdpi.comnih.gov
| Step | Process | Description | Typical Timescale |
|---|---|---|---|
| 1 | Photoexcitation | The ground state molecule (Enol) absorbs a photon and is excited to the Enol* state. | Femtoseconds |
| 2 | Proton Transfer | An ultrafast intramolecular proton transfer occurs, converting the Enol* state to the Keto* tautomer. | ~100 fs - 10 ps |
| 3 | Fluorescence | The Keto* state relaxes to its ground state (Keto) by emitting a photon at a lower energy (large Stokes shift). | Nanoseconds |
| 4 | Back Reaction | The unstable Keto ground state reverts to the more stable Enol ground state, often non-radiatively. | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
